5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7110,2,7]undeca-2,4,6-trien-8-one is a complex organic compound characterized by its boronic ester group and tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one typically involves a multi-step organic synthesis process. One common approach is the reaction of tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic ester group.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and reagents. The process would also need to be optimized for yield and purity to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The tricyclic core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the tricyclic core, with modifications to the functional groups and substituents on the boronic ester.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are essential in the construction of biologically active compounds and materials.
Biology: In biological research, the compound can be used as a probe or reagent in the study of biological systems. Its unique structure allows for the investigation of specific interactions and pathways within cells.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.
Industry: In the materials industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its boronic ester group can enhance the properties of these materials, making them more durable and functional.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The tricyclic core provides a rigid framework that can influence the overall reactivity and selectivity of the compound.
Molecular Targets and Pathways: The compound can interact with various molecular targets, depending on its application. In medicinal chemistry, it may target specific enzymes or receptors involved in disease processes. In materials science, it may interact with other components in a material to enhance its properties.
Comparison with Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde: This compound is similar in structure but contains an isophthalaldehyde group instead of the tricyclic core.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound features an imidazole ring instead of the tricyclic core.
Uniqueness: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one is unique due to its tricyclic structure, which provides rigidity and stability. This makes it particularly useful in applications requiring robust and stable intermediates.
Properties
CAS No. |
2460706-34-5 |
---|---|
Molecular Formula |
C17H21BO3 |
Molecular Weight |
284.2 |
Purity |
95 |
Origin of Product |
United States |
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